molecular formula C30H50N10O10 B14201289 Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine CAS No. 918630-36-1

Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine

Cat. No.: B14201289
CAS No.: 918630-36-1
M. Wt: 710.8 g/mol
InChI Key: GUBCSUQKTTUBJR-BCRHOARRSA-N
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Description

Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine is a peptide composed of seven amino acids: glycine, L-threonine, L-asparagine, L-alanine, L-histidine, L-valine, and L-isoleucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: Final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with cell surface receptors to trigger signaling cascades or inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of amino acids allows it to interact with specific molecular targets and participate in unique biochemical pathways.

Properties

CAS No.

918630-36-1

Molecular Formula

C30H50N10O10

Molecular Weight

710.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C30H50N10O10/c1-7-14(4)23(30(49)50)40-28(47)22(13(2)3)39-27(46)18(8-17-11-33-12-34-17)36-25(44)15(5)35-26(45)19(9-20(32)42)37-29(48)24(16(6)41)38-21(43)10-31/h11-16,18-19,22-24,41H,7-10,31H2,1-6H3,(H2,32,42)(H,33,34)(H,35,45)(H,36,44)(H,37,48)(H,38,43)(H,39,46)(H,40,47)(H,49,50)/t14-,15-,16+,18-,19-,22-,23-,24-/m0/s1

InChI Key

GUBCSUQKTTUBJR-BCRHOARRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CN

Origin of Product

United States

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